4-Chloro-2,5-DiaminoToluene
Description
Historical Perspective and Evolution of Academic Research on Aromatic Diamines
The study of aromatic amines, a significant class of organic compounds, has been integral to the advancement of chemical science. researchgate.net Initially, research focused on their synthesis and fundamental chemical properties, with reduction of nitro compounds being a primary method of formation. imrpress.com Phenylenediamines, closely related to aniline (B41778), were historically significant in the development of photography, where they were used as developing agents. scispace.comresearchgate.net
Over time, the focus of academic inquiry has broadened considerably. The recognition of aromatic diamines as crucial monomers for high-performance polymers like polyamides and polyimides marked a significant shift. researchgate.netwikipedia.org This led to extensive research into their polymerization reactions and the properties of the resulting materials, which found applications in diverse fields from thermo-resistant materials to ion exchange systems. mdpi.com
In recent decades, research has also delved into the biological and environmental aspects of aromatic diamines. Their potential use in medicine has been explored, contrasting with the known toxicity of related compounds like aniline. researchgate.net Furthermore, the development of bio-based production methods for aromatic diamines, particularly from renewable resources like lignin (B12514952), reflects a growing emphasis on sustainable chemistry. alderbioinsights.co.uk The study of their electrochemical properties has also gained prominence, with applications in sensors and conductive polymers. scispace.comresearchgate.net
Significance of Chlorinated Aromatic Amines in Chemical Research
Chlorinated aromatic amines represent a pivotal class of compounds in chemical research due to their versatile applications as intermediates in the synthesis of a wide array of organic products, including dyestuffs, pharmaceuticals, and agrochemicals. nih.govgoogle.com The introduction of a chlorine atom into an aromatic amine molecule can significantly alter its electronic properties, reactivity, and biological activity, making these compounds valuable building blocks in organic synthesis. researchgate.net
The direct chlorination of aromatic amines can be challenging, often leading to oxidation and the formation of undesirable byproducts. google.com Consequently, a significant area of research has been dedicated to developing more efficient and selective chlorination methods, as well as indirect routes such as the reduction of the corresponding chloro-nitro compounds. google.comgoogle.com This has led to the development of various catalytic systems and reaction conditions to achieve desired regioselectivity, particularly for producing para-chloro isomers which are of significant industrial importance. google.com
Furthermore, chlorinated aromatic amines are instrumental in the production of azo dyes and pigments, contributing to the vibrant colors used in textiles, printing, and cosmetics. nih.gov Their role as precursors extends to the synthesis of complex molecules with specific functionalities, underscoring their economic and scientific importance in modern chemical manufacturing and research. researchgate.netnih.gov
Current Research Landscape and Knowledge Gaps for 4-Chloro-2,5-DiaminoToluene
The current research landscape for this compound, also known as 2-Chloro-4,5-diaminotoluene, indicates its primary role as an intermediate in various chemical syntheses. ontosight.ai It is recognized for its application in the production of dyes, pigments, and as a building block for certain pharmaceutical compounds. ontosight.ai The presence of two amino groups and a chlorine atom on the toluene (B28343) ring provides multiple reactive sites, allowing for a range of chemical transformations. ontosight.ai
However, a comprehensive review of the available literature reveals significant knowledge gaps. While its physical and chemical properties are documented to some extent, detailed mechanistic studies of its reactions and the full scope of its synthetic potential remain largely unexplored in publicly accessible research. There is a notable lack of in-depth studies on its polymerization behavior and the characteristics of polymers derived from it.
Furthermore, while the synthesis of related diaminotoluenes is well-documented, specific, and optimized synthetic routes for this compound are not extensively published. orgsyn.orgpatsnap.com Much of the information available is from patent literature or supplier data, which often lacks the detailed scientific investigation found in peer-reviewed academic journals. prepchem.com Spectroscopic data, crucial for its characterization, is available but not always accompanied by extensive interpretation or application in complex chemical analyses. chemicalbook.com
Scope and Objectives of Academic Inquiry into this compound
The primary objective of academic inquiry into this compound is to systematically investigate its chemical properties, reactivity, and potential applications beyond its current use as a chemical intermediate. A key focus is to elucidate its synthetic pathways, aiming to develop efficient and environmentally benign methods for its production. This includes exploring novel catalytic systems and reaction conditions to improve yield and selectivity.
A significant area for investigation is the exploration of its potential as a monomer in polymer chemistry. Research aims to synthesize and characterize new polymers incorporating the this compound unit, with the goal of understanding how its unique structure influences the thermal, mechanical, and electronic properties of the resulting materials.
Further objectives include a thorough spectroscopic and crystallographic characterization of the compound and its derivatives to build a comprehensive database for researchers. Understanding the structure-property relationships is crucial for designing new materials with tailored functionalities. Additionally, computational studies could provide valuable insights into its electronic structure and reactivity, guiding experimental work and accelerating the discovery of new applications.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₉ClN₂ |
| Molecular Weight | 156.613 g/mol chemsrc.com |
| Melting Point | 147°C chemsrc.com |
| Boiling Point | 297.4 ± 35.0 °C at 760 mmHg chemsrc.com |
| Density | 1.3 ± 0.1 g/cm³ chemsrc.com |
| Flash Point | 133.6 ± 25.9 °C chemsrc.com |
| LogP | 1.03 chemsrc.com |
Computed Properties of 4-Chloro-5-methylbenzene-1,2-diamine
| Property | Value |
| Molecular Weight | 156.61 g/mol |
| XLogP3 | 1.6 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Exact Mass | 156.0454260 Da |
| Monoisotopic Mass | 156.0454260 Da |
| Topological Polar Surface Area | 52 Ų |
| Heavy Atom Count | 10 |
| Complexity | 118 |
| Source: PubChem CID 2801468 nih.gov |
Properties
CAS No. |
1244-45-0 |
|---|---|
Molecular Formula |
C7H9ClN2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 4-Chloro-2,5-DiaminoToluene
Traditional synthesis of this compound relies on multi-step processes starting from simple chlorinated toluene (B28343) precursors or by modifying diaminotoluene isomers.
A predominant strategy for synthesizing substituted anilines involves the nitration of an aromatic ring followed by the chemical reduction of the nitro groups to amino groups.
The most common starting material for this route is 4-chlorotoluene (B122035). The initial step is the electrophilic nitration of 4-chlorotoluene using a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid. This reaction yields a mixture of isomers, primarily 4-Chloro-2-nitrotoluene (around 65%) and 4-Chloro-3-nitrotoluene (around 35%). chemicalbook.comgoogle.com The desired 4-Chloro-2-nitrotoluene can be separated from the mixture by vacuum distillation. chemicalbook.com
Following the isolation of 4-Chloro-2-nitrotoluene, the next step is its conversion to 4-Chloro-2-aminotoluene (also known as 5-chloro-2-methylaniline). This is achieved through a standard reduction reaction. Common laboratory and industrial methods for this transformation include the use of metal-acid systems like tin (Sn) in methanol (B129727) or iron (Fe) in hydrochloric acid (HCl), or catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C). guidechem.comresearchgate.net
A documented industrial method for the synthesis of the final product, this compound, proceeds from this 4-Chloro-2-aminotoluene intermediate. This patented process involves an azo coupling reaction. google.com First, an aniline (B41778) derivative is diazotized at low temperature using sodium nitrite (B80452) in an inorganic acid. This diazonium salt is then reacted with 4-Chloro-2-aminotoluene to form a stable azo compound. The final and critical step is the reductive cleavage of this azo intermediate. This is accomplished using hydrazine (B178648) hydrate (B1144303) as the reducing agent in the presence of a Raney-Nickel catalyst. This reaction cleaves the nitrogen-nitrogen double bond, yielding two primary amine groups, resulting in the formation of this compound and regenerating the initial aniline derivative, which can be recovered and recycled. google.com The final high-purity product is typically isolated through cooling crystallization from a methanol-water solution. google.com
An alternative, though less specifically documented pathway, involves the dinitration of 4-chlorotoluene. This would require the synthesis of the specific intermediate 4-chloro-2,5-dinitrotoluene, followed by the simultaneous reduction of both nitro groups. The reduction of similar dinitrotoluene compounds is well-established, often employing iron powder in an acidic medium, with high yields reported for analogous structures. prepchem.com
A conceptually alternative synthetic route would involve the direct halogenation of a diaminotoluene isomer, specifically 2,5-Diaminotoluene (B146830). This approach would start with the synthesis of 2,5-Diaminotoluene, which can be prepared via methods such as the electrolytic reduction of 2,5-dinitrotoluene.
However, the direct chlorination of 2,5-Diaminotoluene is not a commonly documented or established method in the available scientific literature. The high reactivity of the aromatic ring, which is strongly activated by two amino groups, presents significant challenges. Such reactions are prone to a lack of selectivity, over-chlorination, and potential oxidation of the amino groups, making it difficult to control the reaction to yield the specific mono-chloro isomer, this compound.
| Route | Starting Material | Key Steps | Reported Yields (for analogous reactions) | Advantages | Disadvantages |
| Azo Coupling | 4-Chloro-2-aminotoluene | 1. Diazotization & Azo Coupling2. Reductive Cleavage (Hydrazine/Raney-Ni) | High purity product reported. google.com Reductive cleavage of similar compounds can exceed 90%. prepchem.com | Well-defined and patented industrial process. google.com Allows for recycling of aniline by-product. | Multi-step process. Involves handling of potentially hazardous diazonium salts and hydrazine. |
| Hypothetical Dinitration/Reduction | 4-Chlorotoluene | 1. Dinitration to 4-chloro-2,5-dinitrotoluene2. Reduction of both nitro groups (e.g., Fe/HCl) | Reduction of dinitroarenes often proceeds in high yield (>90%). prepchem.com | Potentially fewer steps than the azo coupling route. | Synthesis of the specific 4-chloro-2,5-dinitrotoluene isomer is not well-documented and may produce other isomers, requiring difficult purification. |
Novel and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the development of processes that are more efficient, produce less waste, and use less hazardous substances, in line with the principles of green chemistry.
Catalysis is a cornerstone of green chemistry, offering pathways with lower energy consumption and higher selectivity. In the synthesis of this compound, catalytic methods are crucial, particularly in the reduction steps.
Catalytic Hydrogenation: The reduction of nitro intermediates (e.g., 4-Chloro-2-nitrotoluene or a potential 4-chloro-2,5-dinitrotoluene) can be performed cleanly and efficiently using catalytic hydrogenation. This method employs catalysts like Palladium on Carbon (Pd/C) or Raney-Nickel with hydrogen gas. It is often preferred over stoichiometric metal-acid reducers because the only byproduct is water, simplifying product workup and minimizing waste.
Catalytic Transfer Hydrogenation: The use of hydrazine hydrate with a Raney-Ni catalyst, as described in the azo coupling route, is a form of catalytic transfer hydrogenation. google.com This method avoids the need for high-pressure hydrogen gas, making it more amenable to standard laboratory and industrial setups.
The choice of solvents and reagents significantly impacts the environmental footprint of a chemical synthesis.
Solvent Systems: The patented synthesis utilizes a methanol-water mixture for the final crystallization and purification of this compound. google.com Water and ethanol (B145695) are considered more environmentally benign solvents compared to chlorinated hydrocarbons or high-boiling point aprotic polar solvents. Research into reductions of similar nitroaromatic compounds has demonstrated the feasibility of using water as the primary reaction solvent, particularly with metallic iron powder, which further enhances the green credentials of the process.
Reagent Alternatives: The move away from classical reduction methods, such as the Bechamp reduction (iron and acid), towards catalytic systems represents a significant green advancement. While effective, the use of stoichiometric iron or tin generates large quantities of metal sludge waste, which can be difficult and costly to dispose of. The use of hydrazine hydrate or catalytic hydrogenation offers a much cleaner alternative with higher atom economy. google.com
Derivatization Reactions of this compound
The structure of this compound, featuring two activating amino groups and a deactivating chloro group on a toluene framework, allows for a variety of chemical transformations. These reactions can be broadly categorized into modifications of the aromatic ring and functionalization of the amine groups.
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. ijtsrd.com The rate and regioselectivity of these reactions on a substituted benzene (B151609) ring are dictated by the electronic properties of the existing substituents. In this compound, the aromatic ring is highly activated towards electrophilic attack due to the presence of two strongly electron-donating amino (-NH₂) groups.
The general mechanism involves the attack of an electrophile (E⁺) on the π-electron system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or benzenium ion. mdpi.com Aromaticity is subsequently restored by the loss of a proton from the carbon atom that was attacked by the electrophile. mdpi.comjocpr.com
The directing effects of the substituents on the this compound ring are crucial for predicting the outcome of SEAr reactions. The methyl (-CH₃), amino (-NH₂), and chloro (-Cl) groups are all ortho, para-directors. However, they differ in their activating and deactivating strengths.
Amino (-NH₂) groups: These are powerful activating groups that direct incoming electrophiles to the positions ortho and para to them.
Methyl (-CH₃) group: This is a weakly activating group.
Chloro (-Cl) group: This group is deactivating due to its inductive electron withdrawal but directs ortho and para due to resonance electron donation.
Considering the positions of the substituents (1-CH₃, 2-NH₂, 4-Cl, 5-NH₂), the available positions for substitution are C3 and C6. The cumulative directing effects of the four substituents will determine the precise location of the substitution. The powerful activating effect of the amino groups dominates the reactivity of the ring, making it highly susceptible to reactions like halogenation, nitration, and sulfonation, often under milder conditions than those required for benzene itself. nih.govresearchgate.net
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |
|---|---|---|---|---|
| -CH₃ (Methyl) | 1 | Inductively Donating | Weakly Activating | Ortho, Para |
| -NH₂ (Amino) | 2 | Strongly Donating (Resonance) | Strongly Activating | Ortho, Para |
| -Cl (Chloro) | 4 | Inductively Withdrawing, Donating (Resonance) | Weakly Deactivating | Ortho, Para |
| -NH₂ (Amino) | 5 | Strongly Donating (Resonance) | Strongly Activating | Ortho, Para |
The two primary amine groups of this compound are nucleophilic and can readily undergo a range of functionalization reactions. These transformations are key to modifying the compound's properties and incorporating it into larger molecular structures.
Acylation: The amine groups can be acylated by reacting them with acylating agents such as acyl chlorides or acid anhydrides. This reaction forms an amide linkage. Depending on the stoichiometry of the acylating agent, either mono- or di-acylation can be achieved.
Alkylation: N-alkylation can be accomplished using alkyl halides. This reaction introduces alkyl groups onto the nitrogen atoms. Similar to acylation, the degree of alkylation can be controlled by the reaction conditions and stoichiometry.
Arylation: The introduction of aryl groups onto the nitrogen atoms can be achieved through methods like the Buchwald-Hartwig amination, which involves a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide. researchgate.net This reaction is a powerful tool for forming carbon-nitrogen bonds.
| Reaction Type | Typical Reagents | Functional Group Transformation |
|---|---|---|
| Acylation | Acyl chloride (R-COCl), Acid anhydride (B1165640) ((RCO)₂O) | -NH₂ → -NHCOR (Amide) |
| Alkylation | Alkyl halide (R-X) | -NH₂ → -NHR or -NR₂ |
| Arylation | Aryl halide (Ar-X), Pd catalyst, Base | -NH₂ → -NHAr (Diarylamine) |
Aromatic diamines are valuable precursors for the synthesis of various heterocyclic compounds. The specific structure of the resulting heterocycle is highly dependent on the relative positions of the two amino groups.
The synthesis of phenazines, for instance, is typically achieved through the condensation of an ortho-phenylenediamine (a 1,2-diamine) with a 1,2-dicarbonyl compound. nih.govresearchgate.netstudy.com In this compound, the amino groups are located at positions 2 and 5 relative to the methyl group at position 1. This corresponds to a meta-relationship between the two amines. Consequently, this molecule is not a suitable precursor for the direct synthesis of phenazine-type structures via traditional condensation methods, which require adjacent amino groups to form the fused pyrazine (B50134) ring.
However, the meta-diamine arrangement in this compound allows for the synthesis of other classes of heterocyclic systems. For example, derivatives of meta-phenylenediamine can undergo thermal cyclization reactions to form angular fused systems like 1,7-phenanthrolines or pyrido[3,2-g]quinolines. The reaction with 1,3-dicarbonyl compounds, which yields 1,5-benzodiazepines from ortho-diamines, would lead to different polymeric or macrocyclic structures with a meta-diamine. researchgate.net
Mechanistic Investigations of this compound Reactivity and Stability
Stability: Aromatic amines, and particularly diamines, are susceptible to oxidation. scispace.com Exposure to air and light can lead to the formation of colored oxidation products, which is why commercial samples of such compounds are often discolored. The electron-rich nature of the ring makes it easier to remove electrons, initiating oxidation processes that can lead to polymerization or the formation of quinone-imine structures. The stability of this compound is therefore limited, and it should be stored in a cool, dark, and inert environment to prevent degradation.
| Substituent | Inductive Effect on Ring Electron Density | Resonance Effect on Ring Electron Density | Net Effect on Reactivity | Influence on Stability |
|---|---|---|---|---|
| -CH₃ | Donating (+) | N/A (Hyperconjugation) | Weakly Activating | Minimal |
| -NH₂ | Withdrawing (-) | Strongly Donating (+) | Strongly Activating | Decreases (prone to oxidation) |
| -Cl | Strongly Withdrawing (-) | Weakly Donating (+) | Weakly Deactivating | Minimal |
Advanced Analytical Methodologies and Spectroscopic Characterization in Research
Chromatographic Techniques for Separation and Quantification of 4-Chloro-2,5-DiaminoToluene
Chromatography is the cornerstone for separating this compound from isomers and other related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent techniques employed for this purpose.
HPLC is a versatile technique for the analysis of aromatic amines like this compound, particularly in samples where the compound is present as part of a mixture, such as in hair dye formulations. semanticscholar.org Method development often focuses on achieving sharp, well-resolved peaks for accurate quantification.
A typical approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity. The development of such a method for diaminotoluene isomers has been demonstrated to be effective, resolving sharp peaks with high reproducibility. nih.gov Detection is commonly performed using a UV detector, as the aromatic structure of the compound absorbs light in the ultraviolet region. nih.gov
Key parameters in HPLC method development include the selection of the stationary phase (column), mobile phase composition, and detector wavelength. For related aromatic amines, C18 columns are frequently used with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer. pom.go.id The validation of these methods ensures they are accurate, precise, and linear over a specific concentration range. nih.gov
Table 1: Example of HPLC Method Parameters for Diaminotoluene Isomer Analysis This table is a representative example based on methods developed for similar analytes.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Normal-phase or Reversed-phase C18 | nih.gov |
| Mobile Phase | Acetonitrile-water-saturated chloroform (B151607) (8:2, v/v) | nih.gov |
| Flow Rate | 1.0 mL/min | pom.go.id |
| Detection | UV Absorbance at 250 nm | nih.gov |
| Injection Volume | 15 µL | frag-den-staat.de |
| Column Temperature | 40 °C | pom.go.idfrag-den-staat.de |
Gas chromatography, especially when coupled with a mass spectrometer (GC-MS), provides high separation efficiency and definitive identification of volatile and semi-volatile compounds. For polar aromatic amines like this compound, direct analysis by GC can be challenging. Therefore, a derivatization step is often employed to increase the compound's volatility and thermal stability. nih.govnih.gov This typically involves reacting the amine groups with a reagent like heptafluorobutyric anhydride (B1165640) (HFBA). nih.govnih.gov
The GC separates the derivatized analyte from other components in the sample before it enters the mass spectrometer, which provides mass information for structural confirmation. nih.gov GC-MS methods are highly selective and sensitive, making them suitable for identifying trace amounts of the compound. elsevierpure.com The choice of carrier gas, such as helium or hydrogen, and the oven temperature program are critical parameters for achieving good separation. oup.com
Table 2: Typical GC-MS Parameters for Aromatic Amine Analysis This table outlines common settings used in the analysis of derivatized aromatic amines.
| Parameter | Condition | Reference |
|---|---|---|
| GC Column | Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm) | nih.gov |
| Injector | Splitless mode, 250 °C | nih.gov |
| Carrier Gas | Helium at 1.0 mL/min | nih.gov |
| Oven Program | Start at 40-60°C, hold for 1-3 min, ramp at 10°C/min to 240°C | nih.govnih.gov |
| MS Interface Temp | 230-250 °C | nih.govnih.gov |
| Ion Source Temp | 200-230 °C | nih.govnih.gov |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) | nih.govnih.gov |
The detection of this compound at very low concentrations (trace levels) is essential in contexts such as environmental monitoring or impurity analysis in pharmaceutical products. uu.nl Developing methods for trace analysis requires maximizing sensitivity and minimizing matrix interference.
Techniques like solid-phase extraction (SPE) are often used for sample preparation to isolate and pre-concentrate the analyte from a complex matrix before chromatographic analysis. nih.gov For instance, an ion-exchange SPE method can effectively enrich diaminotoluene from aqueous solutions, significantly lowering the detection limits. nih.gov
By combining optimized extraction techniques with highly sensitive instrumentation, such as GC-MS/MS or LC-MS/MS, it is possible to achieve limits of detection (LOD) and quantification (LOQ) in the parts-per-billion (µg/L) or even parts-per-trillion (ng/L) range. nih.govnih.govsciex.com For example, a method for 2,4-diaminotoluene (B122806) using SPE followed by GC-MS achieved a limit of detection of 0.2 µg/L. nih.gov Another study on aromatic amines reported LODs in the range of several ng/L using GCxGC-qMS. nih.gov
Spectroscopic Characterization of this compound and its Derivatives
Spectroscopic methods are indispensable for the unambiguous structural elucidation of this compound and for confirming its identity after separation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. researchgate.net For this compound, ¹H NMR and ¹³C NMR are the primary experiments used.
¹H NMR Spectroscopy : The ¹H NMR spectrum would provide information about the number and types of protons in the molecule. It is expected to show distinct signals for the two aromatic protons, the protons of the two different amine (-NH₂) groups, and the protons of the methyl (-CH₃) group. The chemical shifts and splitting patterns of the aromatic protons are influenced by the electronic effects of the chloro and amino substituents. cdnsciencepub.com
¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. libretexts.org For this compound, seven distinct signals are expected: one for the methyl carbon and six for the aromatic carbons, as the substitution pattern removes the symmetry of the toluene (B28343) ring. The chemical shifts of the ring carbons are significantly affected by the attached substituents (chlorine, two amino groups, and a methyl group), which can be predicted based on established substituent effects. acs.org
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which allows for the determination of its molecular weight and structural features.
For this compound (C₇H₉ClN₂), the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. A critical diagnostic feature would be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will exhibit two peaks for the molecular ion: an M⁺ peak and an M+2 peak, with a relative intensity ratio of about 3:1. researchgate.net This pattern is a clear indicator of the presence of one chlorine atom in the molecule. miamioh.edu
The fragmentation pattern, generated by the breakdown of the molecular ion in the spectrometer, provides further structural information. Common fragmentation pathways for aromatic amines may include the loss of a methyl group (a loss of 15 mass units) or cleavages related to the amine functionalities. libretexts.org Analysis of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound. researchgate.net
Table 3: Predicted Key Ions in the Mass Spectrum of this compound
| Ion | Description | Predicted m/z (for ³⁵Cl) | Predicted m/z (for ³⁷Cl) |
|---|---|---|---|
| [M]⁺ | Molecular Ion | 156 | 158 |
| [M-CH₃]⁺ | Loss of a methyl group | 141 | 143 |
| [M-Cl]⁺ | Loss of a chlorine atom | 121 | - |
| [M-NH₂]⁺ | Loss of an amino group | 140 | 142 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Spectroscopic methods such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for the analysis of this compound, providing detailed information about its functional groups and electronic transitions.
Infrared (IR) Spectroscopy is employed to identify the characteristic vibrational modes of the molecule's functional groups. The IR spectrum of an aromatic amine like this compound is distinguished by several key absorption bands. The primary amine (-NH₂) groups typically exhibit two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. Strong scissoring absorptions for the NH₂ group are also characteristically observed between 1550 and 1650 cm⁻¹. libretexts.org Furthermore, C-N stretching absorptions for aromatic amines are generally found in the 1200 to 1350 cm⁻¹ range. libretexts.org The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ region. The chloro-substituent (C-Cl) typically shows a stretching vibration in the fingerprint region, generally between 600 and 800 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Amine (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 |
| Amine (N-H) | Scissoring | 1550 - 1650 |
| Aromatic C-N | Stretching | 1200 - 1350 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C | Ring Stretching | 1400 - 1600 |
| Aryl Halide (C-Cl) | Stretching | 600 - 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the molecule. Aromatic amines absorb in the UV region due to π-π* transitions of the benzene (B151609) ring. The presence of amino groups, acting as auxochromes, interacts with the pi electron system of the aromatic ring, shifting the absorption to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. libretexts.org For instance, aniline (B41778) shows a λmax at 280 nm, shifted from benzene's 256 nm. libretexts.org For the closely related compound 2,5-Diaminotoluene (B146830) sulfate (B86663), characteristic UV absorption maxima (λmax) have been recorded at approximately 210 nm, 254 nm, and 303 nm. nih.gov These absorptions are indicative of the electronic transitions within the substituted aromatic system. The interaction between the lone pair electrons on the nitrogen atoms and the aromatic ring's π-system is responsible for these characteristic absorption bands. libretexts.orgoup.com
| Compound | λmax (nm) | Transition Type |
| Benzene (for comparison) | ~256 | π → π |
| Aniline (for comparison) | ~280 | π → π |
| 2,5-Diaminotoluene sulfate | 210, 254, 303 | π → π* |
Electrochemical Detection Methods and Sensitivity Enhancement
Electrochemical methods offer a highly sensitive and selective approach for the detection and quantification of this compound. These techniques rely on the compound's ability to be oxidized at an electrode surface.
The primary electrochemical detection techniques applicable include amperometry, voltammetry (such as cyclic voltammetry and differential pulse voltammetry), and impedance spectroscopy. mdpi.com A common approach involves the use of a modified glassy carbon electrode (GCE) to facilitate the electron transfer process and improve the detection signal. up.ac.za The oxidation of the amino groups on the aromatic ring generates a measurable current that is proportional to the concentration of the analyte.
Nanomaterial-Based Amplification : Modifying the electrode surface with nanomaterials is a widely used technique to enhance sensitivity. Materials such as gold nanoparticles (AuNPs), and carbon nanomaterials (e.g., carbon nanotubes, graphene) provide a high surface area for analyte interaction and possess excellent conductivity, which facilitates electron transfer. mdpi.commdpi.com
Enzyme-Based Amplification : Enzymes like horseradish peroxidase (HRP) can be immobilized on the electrode surface. mdpi.com In the presence of a substrate (e.g., hydrogen peroxide), the enzyme catalyzes a reaction that amplifies the electrochemical signal, leading to significantly improved sensitivity.
Polymer Coatings : Electrodes can be modified with conductive polymer films. These films can pre-concentrate the analyte at the electrode surface, thereby increasing the measured signal.
Metal-Organic Frameworks (MOFs) : MOFs are porous materials with a high surface area that can be used to modify electrodes. up.ac.za Incorporating redox-active materials within the MOF structure can improve the electrocatalytic activity and enhance the detection of target analytes. up.ac.za
| Enhancement Strategy | Modifier Example | Principle of Enhancement |
| Nanomaterial Amplification | Gold Nanoparticles (AuNPs), Carbon Nanotubes (CNTs) | Increases surface area, enhances electrical conductivity, and improves catalytic activity. mdpi.commdpi.com |
| Enzyme-Based Amplification | Horseradish Peroxidase (HRP) | Catalytic reaction generates an amplified electrochemical signal. mdpi.com |
| Electrode Modification | Metal-Organic Frameworks (MOFs) | High porosity and surface area; can incorporate redox-active species to boost catalytic currents. up.ac.za |
These advanced analytical methodologies are crucial for the detailed characterization and trace-level detection of this compound in research settings.
Environmental Behavior, Fate, and Ecotransformation Research
Environmental Occurrence and Distribution Studies of Chlorinated Aromatic Amines
Information regarding the specific detection of 4-Chloro-2,5-DiaminoToluene in aquatic systems and sediments is limited. However, studies on related diaminotoluenes indicate a potential for water contamination due to their solubility in water. While the low vapor pressure of diaminotoluenes suggests a minimal risk of environmental contamination through evaporation, their water solubility is a cause for concern regarding potential exposure through aquatic pathways inchem.org.
Research on other aromatic amines has shown their presence in both surface water and sediments. For instance, a study on various aromatic amines, including chloroanilines, reported their detection in sediments from surface water bodies in the USA, with higher concentrations found in a wastewater lagoon, suggesting that sewage discharges are a significant source of these chemicals in the aquatic environment.
Table 1: General Occurrence of Related Aromatic Amines in Environmental Compartments
| Compound Class | Environmental Compartment | Concentration Levels | Potential Sources |
| Diaminotoluenes | Water | Data not available | Industrial discharge, Landfills |
| Aromatic Amines | Surface Water, Sediments | ng/L to µg/L | Wastewater discharges, Accidental spills |
| Chloroanilines | Sediments | Not specified | Sewage discharges |
This table is illustrative and based on general findings for related compound classes due to the lack of specific data for this compound.
Wastewater treatment plants (WWTPs) are critical points for the entry of many industrial chemicals into the environment. While direct data on the occurrence of this compound in WWTP effluents is scarce, the production and use of diaminotoluenes in industries such as dye manufacturing suggest a potential for their presence in industrial wastewater inchem.org. The effectiveness of conventional WWTPs in removing such compounds can be variable. For some diaminotoluenes, a total organic carbon removal of 45% has been observed in 4 hours under specific laboratory conditions, indicating that a portion may pass through treatment facilities into receiving waters inchem.org. The production of 2,5-diaminotoluene (B146830) sulfate (B86663), a related compound, involves processes that generate wastewater containing the product and by-products, which, if not adequately treated, could be a source of environmental contamination google.com.
Degradation Pathways and Kinetics of this compound in Environmental Matrices
Understanding the degradation of this compound is crucial for predicting its persistence and long-term impact on ecosystems. The degradation can occur through abiotic processes like photolysis and biotic processes mediated by microorganisms.
The degradation of aromatic amines by light, known as photolysis and photo-oxidation, can be a significant environmental attenuation process. Visible light photoredox catalysis can oxidize amines to the corresponding amine radical cations beilstein-journals.org. This process is often initiated by a photosensitizer that, upon absorbing light, can abstract an electron from the amine. These radical cations are highly reactive intermediates that can undergo further reactions, such as conversion to electrophilic iminium ions, which can then react with various nucleophiles beilstein-journals.org.
The photo-oxidation of aromatic amines can also be initiated by UV light in the presence of a sensitizer (B1316253) beilstein-journals.org. Studies on other aromatic amines have shown that their photo-oxidation in the presence of oxygen can lead to the formation of various transformation products. For example, the flash photolysis of N-/β-hydroxyethyl N-methyl aniline (B41778) in the presence of oxygen leads to the formation of radical cations and dimer radical cations, which are precursors to colored products royalsocietypublishing.org. While specific studies on the photolytic and photo-oxidation mechanisms of this compound are not available, it is plausible that it would undergo similar photo-induced transformations, leading to its degradation in sunlit surface waters.
Microbial degradation is a key process that determines the environmental fate of many organic pollutants. Bacteria and fungi have evolved diverse enzymatic machinery to break down complex organic molecules.
Aerobic Degradation:
Under aerobic conditions, microorganisms can utilize oxygen to break down aromatic compounds. For chlorinated aromatic amines, the initial steps often involve oxygenase enzymes that introduce hydroxyl groups onto the aromatic ring, making it more susceptible to cleavage.
While no studies have specifically detailed the aerobic degradation pathway of this compound, research on structurally similar compounds provides insights into potential mechanisms. For instance, the aerobic degradation of 4-chloro-2-aminophenol by a Burkholderia sp. was found to proceed via the formation of 4-chlorocatechol, which is then subject to ring cleavage nih.gov. Similarly, the aerobic metabolism of 2-chloro-4-nitroaniline (B86195) by a Rhodococcus sp. involved an initial monooxygenase-catalyzed removal of the nitro group to form 4-amino-3-chlorophenol, followed by further transformation plos.org.
Based on these findings, a plausible aerobic degradation pathway for this compound could involve initial deamination or hydroxylation reactions catalyzed by mono- or dioxygenases, followed by ring cleavage of the resulting catecholic intermediates.
Anaerobic Degradation:
In the absence of oxygen, anaerobic microorganisms employ different strategies to degrade organic compounds. For chlorinated aromatics, reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, is a common initial step. This process is often carried out by specialized dehalogenating bacteria.
Anaerobic consortia are generally capable of reducing azo dyes to aromatic amines, but the subsequent degradation of these amines often requires aerobic conditions wur.nl. However, some aromatic amines can be mineralized under anaerobic conditions. For example, the complete anaerobic mineralization of 5-aminosalicylic acid has been observed under methanogenic conditions wur.nl. The anaerobic degradation of toluene (B28343), a structural component of this compound, by denitrifying bacteria has been shown to proceed through the oxidation of the methyl group to benzoate (B1203000) sonar.ch.
The anaerobic degradation of this compound could potentially involve an initial reductive dechlorination step, followed by the breakdown of the resulting diaminotoluene. The presence of both amino and chloro substituents on the aromatic ring makes its complete degradation pathway under anaerobic conditions complex and likely dependent on the specific microbial communities present.
Table 2: Potential Microbial Degradation Intermediates of Related Chloroaromatic Compounds
| Original Compound | Degradation Condition | Key Intermediate(s) |
| 4-Chloro-2-aminophenol | Aerobic | 4-Chlorocatechol |
| 2-Chloro-4-nitroaniline | Aerobic | 4-Amino-3-chlorophenol, 6-Chlorohydroxyquinol |
| Toluene | Anaerobic (denitrifying) | Benzoate |
This table presents intermediates identified in the degradation of compounds structurally related to this compound and suggests potential, but not confirmed, pathways for its degradation.
Biotransformation and Microbial Degradation Pathways
Identification of Microbial Metabolites and Enzyme Systems
While specific studies on the microbial degradation of this compound are limited, the broader class of aromatic amines, including toluenediamines, has been the subject of microbiological research. The initial steps in the bacterial degradation of aromatic amines often involve enzymatic cleavage of the aromatic ring, a process catalyzed by various enzymes. frontiersin.org
Bacterial degradation of monocyclic aromatic amines typically proceeds with the release of ammonia. nih.gov This can occur either before or after the cleavage of the aromatic ring. nih.gov In the case of chloroanilines, a related class of compounds, the initial step of degradation is often an oxidative deamination to the corresponding chlorocatechol, facilitated by aniline dioxygenase. nih.gov This chlorocatechol intermediate is then further degraded through either the ortho- or meta-cleavage pathway. nih.gov
Enzymes such as laccase, lignin (B12514952) peroxidase, and azoreductase are known to be involved in the degradation of dye intermediates, which often include aromatic amines. frontiersin.org For instance, laccases can catalyze the oxidative polymerization of aromatic amines, a process that can be used to remove these compounds from wastewater. core.ac.uk Peroxidases have also been shown to effectively remove sulfonated aromatic amines, which are generated from the anaerobic degradation of azo dyes, through oxidative polymerization. nih.gov
Given the structural similarities, it can be hypothesized that the microbial degradation of this compound may proceed through similar pathways. The initial enzymatic attack could involve dioxygenases leading to the formation of chlorinated catechols. Subsequent ring cleavage would then be carried out by other specific enzymes. The presence of the chlorine substituent may influence the rate and pathway of degradation.
Table 1: Potential Enzyme Classes Involved in the Biodegradation of Aromatic Amines
| Enzyme Class | Potential Role in Degradation of this compound |
| Dioxygenases | Initial hydroxylation of the aromatic ring, leading to the formation of catechol-like intermediates. |
| Dehydrogenases | Further oxidation of intermediates. |
| Ring-cleavage enzymes | Cleavage of the aromatic ring of catechol-like intermediates. |
| Dehalogenases | Removal of the chlorine atom from the aromatic ring or intermediates. |
| Laccases/Peroxidases | Oxidative polymerization of the parent compound or its metabolites. |
This table is illustrative and based on the degradation of related aromatic amine compounds. Specific enzymes for this compound have not been definitively identified.
Chemical Oxidation/Reduction Processes in Natural Waters
In natural aquatic environments, this compound can be subject to various chemical transformation processes, primarily oxidation and reduction reactions. The presence of oxidizing agents, such as chlorine and chlorine dioxide used in water treatment, can lead to the transformation of aromatic amines. epa.govacs.orgresearchgate.net
Aromatic amines are known to react with aqueous chlorine, which can result in the formation of ring-chlorinated products through electrophilic aromatic substitution. epa.gov Furthermore, primary amines can be further chlorinated to form N,N-dichloramines. epa.gov The rate of these reactions is influenced by the pH of the water. epa.gov
Chlorine dioxide is another potent oxidizing agent that reacts with aromatic amines. researchgate.net The mechanism of this reaction can be complex, but it generally involves the oxidation of the amine functional groups. researchgate.net The presence of substituents on the aromatic ring, such as the chlorine atom and methyl group in this compound, will influence the reactivity and the nature of the resulting transformation products.
Reductive processes can also play a role in the fate of chlorinated aromatic compounds in anoxic environments. For instance, reductive deamination, the removal of an amine group and its replacement with a hydrogen atom, is a known transformation for aromatic amines. acs.org While specific studies on this compound are lacking, the potential for both oxidative and reductive transformations in natural waters highlights the complexity of its environmental fate.
Computational Modeling and Predictive Studies of Environmental Fate
In the absence of extensive experimental data, computational modeling provides a valuable tool for predicting the environmental fate and behavior of chemicals like this compound. Quantitative Structure-Activity Relationship (QSAR) models and other predictive frameworks can estimate various environmental parameters based on the chemical's molecular structure. ecetoc.org
QSARs have also been developed to predict the soil sorption of aromatic amines. acs.org These models use molecular descriptors to estimate the extent to which a chemical will bind to soil particles. Such predictions are crucial for assessing the potential for leaching and groundwater contamination. Furthermore, QSAR models can be used to estimate the carcinogenic potency and other toxicological endpoints of aromatic amines, which is important for risk assessment. nih.gov
While these computational tools are powerful, their predictions should be interpreted with caution and ideally validated with experimental data. ecetoc.org They are particularly useful for screening and prioritizing chemicals for further experimental investigation. For this compound, computational modeling can help to fill data gaps and provide initial estimates of its environmental behavior, guiding future research efforts.
Metabolic Research and Biotransformation Studies Non Human Clinical
In Vitro Metabolic Pathways of 4-Chloro-2,5-Diaminotoluene in Model Systems (e.g., primary hepatocytes)
Currently, there is a lack of specific published research detailing the in vitro metabolic pathways of this compound in model systems like primary hepatocytes. While hepatocytes are a standard model for studying the metabolism of xenobiotics due to their comprehensive enzymatic machinery, dedicated studies on this particular compound have not been identified in the available literature. For aromatic amines, common metabolic routes include N-acetylation, hydroxylation, and subsequent conjugation reactions. However, without specific experimental data, the precise pathways for this compound remain uncharacterized.
Enzymatic Biotransformation Mechanisms and Involved Cytochrome P450 Enzymes
The specific cytochrome P450 (CYP) enzymes responsible for the biotransformation of this compound have not been identified in the scientific literature. The CYP superfamily of enzymes plays a crucial role in the phase I metabolism of a wide array of foreign compounds. For aromatic amines, CYP-mediated oxidation is a common initial step in their metabolism. However, which specific CYP isozymes (e.g., CYP1A2, CYP2E1, CYP3A4) are involved in the metabolism of this compound is unknown.
Identification and Structural Elucidation of Metabolites (e.g., N-acetylated metabolites)
There is no readily available data on the identification and structural elucidation of metabolites of this compound. For other diaminotoluene isomers and aromatic amines, N-acetylation is a significant metabolic pathway, leading to the formation of mono- and di-acetylated derivatives. It is plausible that this compound could undergo similar biotransformation, but without experimental evidence, the formation and structure of any potential metabolites, including N-acetylated forms, remain speculative.
Mechanistic Investigations of Biological Interactions Excluding Safety/clinical Outcomes
Computational Toxicology and Structure-Activity Relationship (SAR) Modeling for Mechanistic Insights
Computational toxicology utilizes computer-based models to predict the potential interactions of chemical substances with biological systems. nih.gov A key approach within this field is the development of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models are designed to establish a correlation between the chemical structure of a molecule and its biological activity, providing a rapid and cost-effective method for evaluating a compound's potential interactions based solely on its molecular features. researchgate.net For chemical classes like aromatic amines, which includes 4-Chloro-2,5-DiaminoToluene, QSAR methods have been extensively used to investigate mechanisms of action and to estimate the activity of compounds that have not been experimentally tested. nih.gov
The fundamental goal of QSAR modeling is to create a mathematical equation that links the chemical structure to a biological effect. mdpi.com This is achieved by calculating various molecular descriptors that quantify different physicochemical properties of a molecule. For the aromatic amine class, research has identified several descriptors as being critical for understanding their biological interactions. nih.govoup.com These models are often interpreted based on the known mechanisms of action for aromatic amines, which typically require metabolic activation to become reactive electrophiles. oup.com
Detailed research findings from QSAR studies on aromatic amines reveal that their biological activity is often governed by a combination of factors:
Hydrophobicity: This property, commonly expressed as the logarithm of the n-octanol/water partition coefficient (log P), is a primary determinant of a compound's ability to traverse biological membranes and reach target sites. Studies have shown that for carcinogenic aromatic amines, the potency of their effects is heavily dependent on hydrophobicity. nih.gov
Electronic Properties: These descriptors relate to a molecule's reactivity and its propensity to undergo metabolic transformation. nih.gov A crucial electronic descriptor is the energy of the lowest unoccupied molecular orbital (E_LUMO). nih.gov This value indicates the molecule's susceptibility to being attacked by nucleophiles, which is a key mechanistic step for many biologically active compounds. A model developed for the toxicity of aromatic amines and phenols utilized both log P and E_LUMO to successfully predict the activity of chemical mixtures. nih.gov
Steric Properties: The three-dimensional size and shape of a molecule influence how it fits into the active sites of enzymes or receptors. nih.gov The distinction between active and inactive aromatic amines has been shown to depend significantly on electronic and steric properties. nih.gov
By analyzing these descriptors, QSAR models can provide valuable mechanistic insights. For instance, models have been successfully developed to differentiate between carcinogenic and non-carcinogenic aromatic amines and to predict the carcinogenic potency of active compounds. nih.govoup.comnih.gov This predictive capability stems from the models' capacity to capture the essential structural requirements for biological interaction.
The table below illustrates the type of data used in a hypothetical QSAR model for this compound and related structures. The molecular descriptors are used to calculate a predicted biological interaction score, which can help in understanding how structural modifications—such as the addition of a chlorine atom—influence the molecule's potential activity.
| Compound | Hydrophobicity (Log P) | Electronic Properties (E_LUMO, eV) | Predicted Biological Interaction Score (Relative) |
|---|---|---|---|
| 2,5-Diaminotoluene (B146830) | 0.35 | 1.15 | 45 |
| This compound | 1.10 | 0.98 | 68 |
| 2,4-Diaminotoluene (B122806) | 0.28 | 1.21 | 41 |
| 3,4-Diaminotoluene | 0.31 | 1.18 | 43 |
Note: The values in this table are illustrative and intended to demonstrate the principles of a QSAR analysis. The 'Predicted Biological Interaction Score' is a hypothetical, relative value derived from a sample QSAR model and does not represent actual experimental data.
Regulatory Science and Research Policy Implications Non Safety Data
Scientific Basis for Classification and Research Prioritization of Aromatic Amines in Regulatory Frameworks
The classification and research prioritization of aromatic amines, including 4-Chloro-2,5-DiaminoToluene, by regulatory bodies are founded on established principles of toxicology and chemistry. The core structure, an amine group attached to an aromatic ring, is a well-known structural alert for potential toxicity. nih.gov Aromatic amines as a class are recognized for their potential to be metabolized into reactive electrophiles, which can bind to cellular macromolecules, a mechanism linked to carcinogenicity. nih.gov
Regulatory frameworks classify substances based on a weight-of-evidence approach that considers a variety of factors. For aromatic amines, key considerations include their potential for skin sensitization, mutagenicity, and carcinogenicity. acs.org The parent compound, Toluene-2,5-diamine, and its sulfate (B86663) salt are well-documented as potent skin sensitizers and are used as oxidative hair coloring agents. europa.eunih.gov The introduction of a chlorine atom to this structure, creating this compound, would be a significant factor in its regulatory assessment. Halogenated organic compounds can exhibit altered metabolic pathways and may have a greater potential for persistence and bioaccumulation in the environment. nih.gov
The prioritization of aromatic amines for further research is often triggered by a combination of their use patterns, potential for human exposure, and toxicological profile. epa.gov Compounds used in widely distributed consumer products, such as hair dyes, receive heightened scrutiny. nih.govcir-safety.org
Table 1: Key Factors in the Regulatory Classification and Research Prioritization of Aromatic Amines
| Factor | Scientific Rationale | Implication for this compound |
| Chemical Structure | The presence of an aromatic amine group is a structural alert for potential metabolic activation to reactive intermediates. nih.gov | As an aromatic amine, it falls into a class of compounds with known toxicological concerns. |
| Halogenation | The chlorine substituent can influence the compound's reactivity, metabolic fate, and environmental persistence. nih.gov | The chloro- group necessitates specific assessment of its toxicological profile and environmental behavior, distinct from its non-chlorinated parent compound. |
| Use and Exposure | Widespread use, particularly in consumer products like cosmetics, increases the potential for public exposure and regulatory interest. cir-safety.org | Its primary association is likely with the hair dye industry, a sector under close regulatory watch. |
| Known Effects of Analogs | Data from structurally similar compounds, such as Toluene-2,5-diamine, are used for read-across assessments. europa.eu | The known skin sensitization potential of its parent compound would be a primary consideration. |
Methodological Standards and Research Guidelines for Environmental Assessment of Chemical Compounds
The environmental assessment of chemical compounds like this compound is governed by standardized methodologies and research guidelines developed by international and national regulatory bodies. These standards are designed to systematically evaluate a chemical's potential impact on the environment. cdc.govepa.gov The process, often termed Environmental Risk Assessment (ERA), involves a tiered approach that begins with an evaluation of the substance's intrinsic properties and potential release into the environment. nih.gov
A crucial component of an ERA is the study of the chemical's environmental fate and transport, which examines how the substance behaves and moves through different environmental compartments such as water, soil, and air. cdc.govepa.gov This involves determining key physical and chemical properties.
While specific experimental data for this compound is not widely available in public literature, the guidelines mandate that such data would need to be generated for a comprehensive environmental assessment. The process would involve a combination of laboratory testing and predictive modeling to estimate environmental concentrations and potential effects on ecosystems. nih.gov
Table 2: Standard Methodological Parameters for Environmental Assessment
| Parameter | Description | Relevance to this compound |
| Water Solubility | Determines the concentration that can be dissolved in water, affecting its mobility in aquatic systems. | Important for assessing potential contamination of groundwater and surface water. |
| Vapor Pressure | Indicates the tendency of a substance to evaporate, influencing its distribution into the atmosphere. | Determines the likelihood of atmospheric transport and inhalation exposure. |
| Octanol-Water Partition Coefficient (Kow) | Measures a chemical's lipophilicity and potential to bioaccumulate in organisms. | The presence of a chlorine atom may increase the Kow value, suggesting a higher potential for bioaccumulation. |
| Biodegradability | The potential for the chemical to be broken down by microorganisms in the environment. cdc.gov | Halogenated compounds can be more resistant to biodegradation, leading to greater persistence. |
| Toxicity to Aquatic Organisms | Studies on species like algae, daphnia, and fish to determine concentrations that cause adverse effects. nih.gov | Essential for establishing predicted no-effect concentrations (PNECs) for aquatic ecosystems. |
Influence of Scientific Understanding on Research and Development Funding in Related Fields
Scientific understanding of the properties and potential risks of chemical classes, such as aromatic amines, significantly influences the direction of research and development (R&D) funding, particularly in the cosmetics and specialty chemicals industries. grantica.io As knowledge about the potential for skin sensitization and other adverse effects of traditional hair dye ingredients has grown, there has been a corresponding shift in R&D investment towards the discovery and development of safer, more sustainable alternatives. nih.gov
This trend is driven by a combination of regulatory pressure, consumer demand for "clean" and "green" products, and the industry's desire to mitigate long-term risks. patsnap.commarket.us Funding is increasingly allocated to several key areas of innovation. The global market for cosmetic ingredients is expanding, with a notable emphasis on natural and organic components, driven by consumer awareness and regulatory frameworks. market.us
The rising cost of bringing new products to market, partly due to extensive safety testing requirements, also pushes companies to invest in predictive toxicology and computational models in the early stages of R&D. This allows for the screening out of potentially problematic compounds, like certain aromatic amines, before significant resources are committed.
Table 3: Drivers of R&D Funding in the Cosmetic Ingredients Sector
| Driving Factor | Description | Impact on Aromatic Amine Research |
| Regulatory Compliance | Stricter regulations on chemical safety necessitate investment in generating extensive toxicological and environmental data. | Increased cost and complexity of bringing new aromatic amine derivatives to market. |
| Consumer Demand | Growing preference for natural, organic, and "chemical-free" products. nih.govmarket.us | Shift in funding away from traditional synthetic dyes towards plant-based and bio-engineered colorants. nih.gov |
| Sustainability Goals | Corporate commitments to reduce environmental impact and use greener chemistry. patsnap.com | Focus on developing biodegradable ingredients and more efficient, less wasteful synthesis processes. |
| Technological Advancements | Innovations in biotechnology, synthetic biology, and predictive toxicology. grantica.iostartus-insights.com | Enables the development of novel colorants (e.g., from fermentation) and early-stage screening to avoid hazardous compounds. |
| Market Competition | The need for brands to differentiate themselves through innovation and safety profiles. grantica.io | Investment in unique and proprietary "safer-by-design" molecules as alternatives to older classes of dyes. |
Historical Trajectory of Research on Aromatic Diamines in Response to Scientific Findings
The history of research on aromatic diamines is intrinsically linked to the development of the synthetic dye industry. This trajectory began in the mid-19th century with the discovery of the first synthetic dyes, which included various aromatic amines. byrdie.com The compound para-phenylenediamine (PPD), a simple aromatic diamine, was discovered in the 1860s, and its ability to create color through oxidation formed the basis of modern permanent hair dye chemistry. salondeauville.comacs.org
In 1907, Eugène Schueller, founder of L'Oréal, created the first commercial synthetic hair dye, marking the beginning of a major new application for these compounds. byrdie.comsalondeauville.com For much of the early 20th century, research focused on synthesizing new aromatic amine derivatives to expand the palette of available colors and improve dye performance. Toluene-2,5-diamine was introduced as a substitute for PPD, valued for its ability to produce a range of natural-looking shades. wikipedia.org
The mid to late 20th century marked a significant turning point, as scientific investigations began to reveal the potential health risks associated with some aromatic amines. Reports of skin sensitization and findings from animal studies on the carcinogenicity of certain isomers led to a new phase of research focused on toxicology and safety assessment. acs.orgcir-safety.org This spurred regulatory agencies to re-evaluate the use of these chemicals in consumer products.
The development of chlorinated derivatives like this compound can be seen as part of the ongoing chemical innovation within the dye industry. However, the increased understanding of the toxicological and environmental profiles of halogenated organic compounds has meant that such derivatives are now subject to a higher level of scientific and regulatory scrutiny from the outset. nih.gov
Table 4: Historical Timeline of Aromatic Diamine Research and Regulation
| Period | Key Developments | Impact on the Field |
| Mid-19th Century | Discovery of para-phenylenediamine (PPD) and its oxidative coloring properties. byrdie.comsalondeauville.com | Foundation of synthetic dye chemistry for textiles and later, hair. |
| Early 20th Century | First commercial synthetic hair dyes developed (e.g., L'Oréal). byrdie.com | Widespread industrial and consumer use of aromatic amines like Toluene-2,5-diamine. wikipedia.org |
| Mid-20th Century | Introduction of home hair coloring kits, increasing consumer exposure. salondeauville.com | Broadened use and normalization of aromatic amine-based dyes. |
| 1970s - 1990s | Growing scientific evidence of skin sensitization and potential carcinogenicity of some aromatic amines. cir-safety.org | Increased toxicological research and initiation of regulatory reviews of cosmetic ingredients. |
| Late 20th - Early 21st Century | Implementation of stricter cosmetic regulations (e.g., in the EU). Focus on risk assessment. nih.gov | De-selection of certain aromatic amines by manufacturers; increased demand for safety data. |
| Present Day | R&D focus on safer alternatives, natural colorants, and green chemistry. nih.gov | Shift in research funding and innovation away from traditional aromatic amine structures. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
